molecular formula C17H11BrN6 B14100322 N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide

N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B14100322
M. Wt: 379.2 g/mol
InChI Key: PMAWZWGISQSPSP-UHFFFAOYSA-N
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Description

N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with the molecular formula C17H11BrN6. This compound is notable for its unique structure, which includes a bromophenyl group, a tricyanopyridinyl group, and a dimethylmethanimidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromobenzylidenemalononitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield 6-(4-bromophenyl)-3,4,5-tricyanopyridine. Finally, the tricyanopyridine derivative is reacted with N,N-dimethylformamide dimethyl acetal to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl-containing compound with antimicrobial and anticancer properties.

    2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: A compound with a similar pyridine structure, used for DNA binding studies.

Uniqueness

N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide is unique due to its tricyanopyridinyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

IUPAC Name

N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN6/c1-24(2)10-22-17-15(9-21)13(7-19)14(8-20)16(23-17)11-3-5-12(18)6-4-11/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAWZWGISQSPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(=C(C(=N1)C2=CC=C(C=C2)Br)C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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